Cas no 7556-47-0 (6-Methoxyindoline)

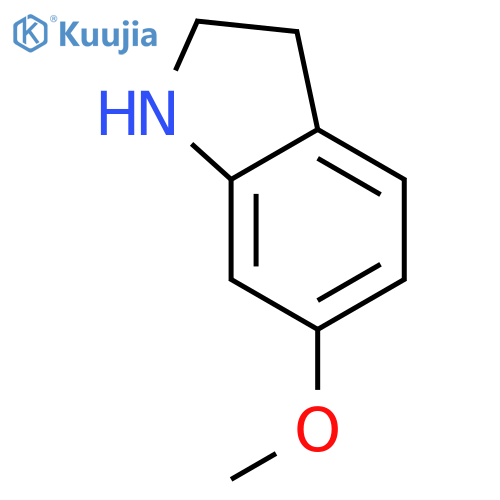

6-Methoxyindoline structure

商品名:6-Methoxyindoline

6-Methoxyindoline 化学的及び物理的性質

名前と識別子

-

- 6-Methoxyindoline

- 1H-Indole, 2,3-dihydro-6-methoxy-

- 6-METHOXY-2,3-DIHYDRO-1H-INDOLE

- 1H-Indole,2,3-dihydro-6-methoxy

- 2,3-Dihydro-6-methoxyindol

- 6-methoxy-1H-indoline

- 6-methoxy-2,3-dihydro-indole

- 6-methoxy-2,3-dihydroindoline

- 6-methoxy-dihydroindole

- 6-Methoxy indoline

- 1H-Indole,2,3-dihydro-6-methoxy-

- 6-methoxy-indoline

- PubChem8317

- AMY31158

- 6-methoxy-2,3-dihydro-1-H-indole

- KM1698

- AB32628

- LS20156

- WT82630

- A9616

- V2361

- 556M470

- 7556-47-0

- AS-47070

- MFCD07371636

- SCHEMBL550150

- AC-31612

- Q-102600

- AKOS006285578

- EN300-152899

- FT-0602718

- SY239842

- DTXSID70423808

- CS-0054253

- F11865

- DB-007175

-

- MDL: MFCD07371636

- インチ: 1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3

- InChIKey: GKFGHNMPMAXWQS-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])([H])C2([H])[H]

計算された属性

- せいみつぶんしりょう: 149.084064g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 149.084064g/mol

- 単一同位体質量: 149.084064g/mol

- 水素結合トポロジー分子極性表面積: 21.3Ų

- 重原子数: 11

- 複雑さ: 138

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.076

- ゆうかいてん: Not available

- ふってん: 266.8 °C at 760 mmHg

- フラッシュポイント: 100 °C

- 屈折率: 1.545

- PSA: 21.26000

- LogP: 1.80120

- じょうきあつ: 0.0±0.5 mmHg at 25°C

6-Methoxyindoline セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Methoxyindoline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methoxyindoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB310831-1 g |

6-Methoxyindoline, 95%; . |

7556-47-0 | 95% | 1g |

€161.00 | 2023-06-21 | |

| TRC | M263448-25mg |

6-Methoxyindoline |

7556-47-0 | 25mg |

$64.00 | 2023-05-18 | ||

| Chemenu | CM147831-1g |

6-Methoxy-2,3-dihydro-1H-indole |

7556-47-0 | 95%+ | 1g |

$*** | 2023-05-29 | |

| TRC | M263448-100mg |

6-Methoxyindoline |

7556-47-0 | 100mg |

$87.00 | 2023-05-18 | ||

| abcr | AB310831-5 g |

6-Methoxyindoline, 95%; . |

7556-47-0 | 95% | 5g |

€501.00 | 2023-06-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0133-1g |

6-Methoxy-2,3-dihydro-1H-indole |

7556-47-0 | 97% | 1g |

712.36CNY | 2021-05-08 | |

| Chemenu | CM147831-5g |

6-Methoxy-2,3-dihydro-1H-indole |

7556-47-0 | 95% | 5g |

$393 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1208848-1G |

6-methoxyindoline |

7556-47-0 | 97% | 1g |

$100 | 2024-07-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0133-25g |

6-Methoxy-2,3-dihydro-1H-indole |

7556-47-0 | 97% | 25g |

7377.97CNY | 2021-05-08 | |

| Enamine | EN300-152899-10000mg |

6-methoxy-2,3-dihydro-1H-indole |

7556-47-0 | 95.0% | 10000mg |

$516.0 | 2023-09-26 |

6-Methoxyindoline 関連文献

-

1. Synthesis of 1,12b-didehydrolycoran (α-anhydrodihydrocaranine) and 12bα-lycoran (γ-lycoran)via photocyclisation of an enamide-ketoneHideo Iida,Sakae Aoyagi,Chihiro Kibayashi J. Chem. Soc. Perkin Trans. 1 1975 2502

-

D. H. R. Barton,R. B. Boar,D. A. Widdowson J. Chem. Soc. C 1970 1208

-

3. Studies related to the chemistry of melanins. Part IV. Oxidation of 5,6-dimethoxyindolineS. N. Mishra,G. A. Swan J. Chem. Soc. C 1967 1428

-

4. Photochemical reactions of N-phenylacetyl and N-(2-iodophenylacetyl) derivatives of 1,2,3,3a,4,5-hexahydroindol-6-oneHideo Iida,Sakae Aoyagi,Chihiro Kibayashi J. Chem. Soc. Perkin Trans. 1 1977 120

-

Yingle Liu,Ke Zhang,Yangen Huang,Shen Pan,Xiao-Qiang Liu,Yi Yang,Yan Jiang,Xiu-Hua Xu Chem. Commun. 2016 52 5969

7556-47-0 (6-Methoxyindoline) 関連製品

- 55-81-2(2-(4-Methoxyphenyl)ethylamine)

- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)

- 479-59-4(Julolidine)

- 496-15-1(2,3-dihydro-1H-indole)

- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)

- 120-37-6(3-Ethylamino-p-cresol)

- 4770-37-0(Indolin-6-OL)

- 15937-07-2(5,6-dimethoxy-2,3-dihydro-1H-indole)

- 21857-45-4(5-Methoxy-2,3-dihydro-1H-indole)

- 59-48-3(Oxindole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7556-47-0)6-Methoxyindoline

清らかである:99%/99%

はかる:5g/25g

価格 ($):240.0/842.0